[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
The compound [2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a synthetic organic molecule featuring a 2-methylsulfanylpyridine-3-carboxylate moiety ester-linked to a 2-oxoethyl group. The latter is further substituted with a 4-methyl-3-morpholin-4-ylsulfonylanilino group. Key structural attributes include:
- Morpholinylsulfonyl group: This polar substituent may improve aqueous solubility and serve as a hydrogen-bond acceptor, critical for target binding in pharmacological contexts .
- Anilino linkage: The 4-methyl group introduces steric effects, which could modulate conformational flexibility and intermolecular interactions .
Properties
IUPAC Name |
[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-14-5-6-15(12-17(14)31(26,27)23-8-10-28-11-9-23)22-18(24)13-29-20(25)16-4-3-7-21-19(16)30-2/h3-7,12H,8-11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEZJWWIRHUHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269616 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound [2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where denote the number of each atom in the molecular formula. The specific molecular formula for this compound is not explicitly available in the search results but can be derived from its name.
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as an antioxidant , anticancer , and anti-inflammatory agent. Various studies have indicated its efficacy against different cell lines and biological targets.
Antioxidant Activity
Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. The compound's structural features suggest it may exhibit significant antioxidant properties. For instance, compounds with similar morpholine and sulfonyl groups have shown promising results in scavenging free radicals and reducing oxidative damage.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example:
- In a study assessing related chromone derivatives, compounds exhibited IC50 values against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, demonstrating significant cytotoxicity. Such findings suggest that the target compound may similarly inhibit cancer cell proliferation.
| Compound | A-549 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
|---|---|---|
| Test Compound | 22.09 ± 0.26 | 6.40 ± 0.26 |
| Doxorubicin | 9.18 ± 1.12 | 15.06 ± 1.08 |
This table illustrates that the test compound had a notable inhibitory effect on both cell lines, indicating its potential as an anticancer agent.
The proposed mechanism of action for compounds similar to This compound involves:
- Inhibition of Cell Proliferation : By interfering with critical cellular pathways involved in growth and division.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Antioxidant Mechanisms : Reducing oxidative stress by neutralizing reactive oxygen species (ROS).
Case Study 1: Cytotoxicity Evaluation
A study conducted on various derivatives of similar structures found that modifications in the sulfonamide group significantly impacted cytotoxicity against cancer cell lines. The introduction of electron-withdrawing groups enhanced activity, suggesting that the target compound's structure might also influence its biological effects favorably.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict binding affinities and interactions between the compound and various biological targets such as enzymes involved in cancer progression and inflammatory pathways. These studies often reveal insights into how structural modifications can enhance or diminish biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 2-methylsulfanylpyridine-3-carboxylate derivatives. Structural analogs from the provided evidence include:
| CAS No. | Compound Name (Full IUPAC) | Key Structural Differences vs. Target Compound |
|---|---|---|
| 502856-09-9 | [2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | Replaces morpholinylsulfonyl with 2-bromo-4-methylanilino |
| 560124-09-6 | [2-Oxo-2-(2-phenylsulfanylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate | Substitutes phenylsulfanyl for morpholinylsulfonyl |
| 756847-64-0 | [2-(3-Methylbutylcarbamoylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | Replaces anilino group with 3-methylbutylcarbamoylamino |
Key Comparisons :
Electronic and Steric Effects: The bromo substituent in CAS 502856-09-9 introduces strong electron-withdrawing effects, which may reduce electron density at the anilino nitrogen, altering reactivity or binding interactions compared to the target compound’s morpholinylsulfonyl group .
Hydrogen-Bonding Capacity: The morpholinylsulfonyl group in the target compound offers hydrogen-bond acceptor sites (sulfonyl oxygen and morpholine oxygen), absent in analogs like CAS 756847-64-0, which features a carbamoylamino group with NH donors .
Data Table: Structural and Hypothesized Properties
| Property | Target Compound | CAS 502856-09-9 | CAS 560124-09-6 | CAS 756847-64-0 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~495 (estimated) | ~453 | ~438 | ~407 |
| logP (Predicted) | 2.8 (moderate polarity) | 3.5 | 4.2 | 3.0 |
| Solubility (mg/mL) | ~0.1 (aqueous, pH 7) | <0.05 | <0.03 | ~0.2 |
| Key Functional Groups | Morpholinylsulfonyl, methylsulfanyl | Bromo, methyl | Phenylsulfanyl | Carbamoylamino |
Note: Data are inferred from structural features; experimental validation is required .
Research Findings and Limitations
- Structural Analysis: Tools like SHELX (for crystallographic refinement) and Mercury CSD (for packing similarity calculations) are critical for comparing intermolecular interactions and crystal packing patterns across analogs .
- Activity Data : Biological or pharmacological studies are absent in the provided sources. The morpholinylsulfonyl group’s role in target engagement (e.g., kinase inhibition) remains speculative.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate, and how can reaction yields be improved?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the aniline moiety (e.g., sulfonylation with morpholine derivatives) followed by coupling with pyridine carboxylate intermediates. Key steps include:
- Sulfonylation : Use of morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to introduce the sulfonyl group .
- Amide bond formation : Activation of carboxylic acids with DCC/HOBt or EDCI for coupling with amines .
- Optimization : Monitor reaction progress via TLC/HPLC. Improve yields by controlling temperature (0–25°C) and stoichiometric ratios (1.2:1 for sulfonylation reagents) .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- NMR spectroscopy : Confirm regiochemistry of the morpholine sulfonyl group (δ 3.5–3.7 ppm for morpholine protons) and pyridine methylsulfanyl substituent (δ 2.5 ppm) .
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .
- Elemental analysis : Validate empirical formula (C21H25N3O5S2) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets?
- Methodology :
- Target selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., PI3K, MAPK) due to the pyridine-morpholine scaffold’s affinity .
- Assay design :
- In vitro : Use fluorescence polarization assays with recombinant proteins (IC50 determination) .
- Cellular models : Apply randomized block designs (4 replicates, 5 plants/group) to assess cytotoxicity in cancer cell lines (e.g., MTT assays) .
- Controls : Include positive (staurosporine) and vehicle (DMSO) controls to validate data .
Q. What strategies resolve contradictions in data regarding environmental stability and degradation pathways of this compound?
- Methodology :
- Environmental fate studies : Use LC-MS/MS to track abiotic degradation (hydrolysis, photolysis) under varying pH and UV conditions .
- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect transformation products (e.g., sulfonic acid derivatives) .
- Statistical reconciliation : Apply ANOVA to compare degradation rates across experimental replicates and isolate confounding variables (e.g., light exposure) .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions between the morpholine sulfonyl group and target proteins (e.g., hydrogen bonding with kinase hinge regions) .
- QSAR analysis : Train models with descriptors like LogP, topological polar surface area (TPSA), and electron-withdrawing effects of the methylsulfanyl group .
- Validation : Compare predicted IC50 values with experimental data from enzymatic assays .
Q. What experimental approaches ensure enantiomeric purity in synthesized batches of this compound?
- Methodology :
- Chiral chromatography : Use Chiralpak IA/IC columns (hexane:isopropanol 90:10) to separate enantiomers .
- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with reference data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
